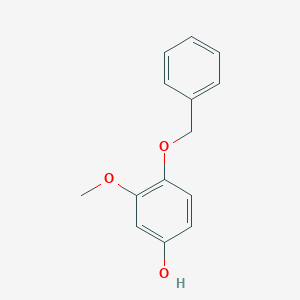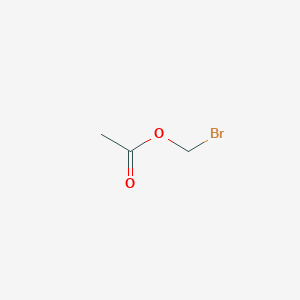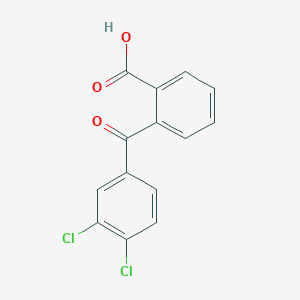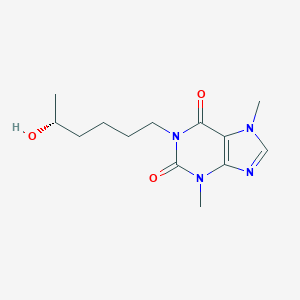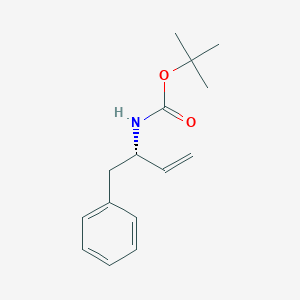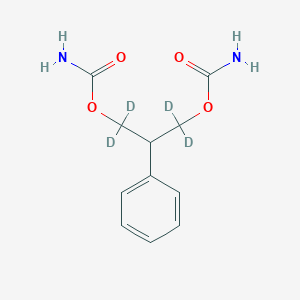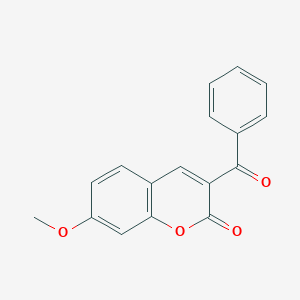
3-Benzoyl-7-methoxycoumarin
説明
Synthesis Analysis
3-Benzoyl-7-methoxycoumarin and its metal complexes have been synthesized and characterized using various techniques including elemental analyses, molar conductance, Fourier-transform infrared spectroscopy, and cyclic voltammetry (Radha, Mothilal, Thamaraichelvan, & Shanmugam, 2018). Another study explored the reactions of 3-acylchromones with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone, leading to the synthesis of benzo[c]coumarins, among other compounds (Iaroshenko, Savych, Villinger, Sosnovskikh, & Langer, 2012).
Molecular Structure Analysis
The molecular structure of 3-Benzoyl-7-methoxycoumarin has been studied using Density Functional Theory (DFT) calculations, providing insights into its geometry, vibrational assignments, and electronic properties (Alam et al., 2018).
Chemical Reactions and Properties
3-Benzoyl-7-methoxycoumarin undergoes various chemical reactions, leading to the formation of different derivatives. These reactions include one-pot syntheses and interactions with various reagents, contributing to the compound's versatility in chemical synthesis and applications (Majumdar, Samanta, Ansary, & Roy, 2012).
Physical Properties Analysis
The physical properties of 3-Benzoyl-7-methoxycoumarin, such as its fluorescence characteristics, have been a subject of interest. Modifications to the compound can lead to shifts in its fluorescence properties, which are useful in analytical applications (Murata et al., 2005).
Chemical Properties Analysis
Studies on 3-Benzoyl-7-methoxycoumarin also focus on its chemical properties, including its antioxidant activities and DNA-binding capabilities. These properties are significant in understanding the compound's potential applications in medicinal chemistry (Wang, Yang, Qi, & Qin, 2009).
科学的研究の応用
Application in Synthesis of Metal Complexes
- Summary of the Application : 3-Benzoyl-7-methoxycoumarin has been used as a ligand to synthesize a series of metal complexes . These complexes have been studied for their antimicrobial properties .
- Methods of Application or Experimental Procedures : The metal complexes were synthesized and characterized using various techniques including elemental analyses, molar conductance, Fourier-transform infrared spectroscopy, thermogravimetric analysis, electron paramagnetic resonance, proton nuclear magnetic resonance spectroscopy, and cyclic voltammetry .
- Results or Outcomes : The synthesized metal complexes exhibited an octahedral geometry around the metal center . Antimicrobial studies of these metal complexes and the ligand were conducted against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa and Aspergillus niger and Candida albicans species. The metal complexes exerted greater antimicrobial activities compared to the ligand .
Application in Fluorescent Chemosensors
- Summary of the Application : 3-Benzoyl-7-methoxycoumarin has been used in the field of fluorescent chemosensors . These chemosensors are used to detect various bioactive elements and environmental pollutants .
- Results or Outcomes : The use of 3-Benzoyl-7-methoxycoumarin in fluorescent chemosensors has shown promise in the detection of various bioactive elements and environmental pollutants .
Application in Analysis of Emerging Contaminants
- Summary of the Application : 3-Benzoyl-7-methoxycoumarin has been used in the analysis of emerging contaminants, specifically perfluorinated substances . These substances are a group of man-made chemicals that have been used in industry and consumer products worldwide since the 1950s .
- Results or Outcomes : The use of 3-Benzoyl-7-methoxycoumarin in the detection of perfluorinated substances has shown promise . These substances are of concern due to their persistence in the environment and potential health effects .
将来の方向性
The future directions of research on 3-Benzoyl-7-methoxycoumarin could involve further exploration of its potential antitumor activity, as suggested by studies on coumarin derivatives . Additionally, more research could be conducted to understand its mechanism of action and to develop it into a potential therapeutic agent.
特性
IUPAC Name |
3-benzoyl-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYORIVUCOQKMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321660 | |
| Record name | 3-Benzoyl-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-7-methoxycoumarin | |
CAS RN |
64267-12-5 | |
| Record name | 64267-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoyl-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



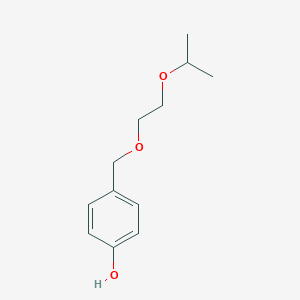
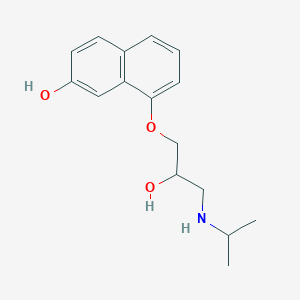
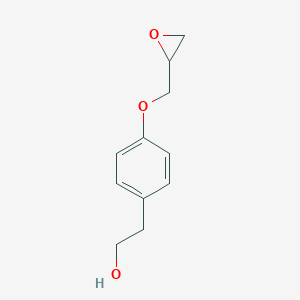
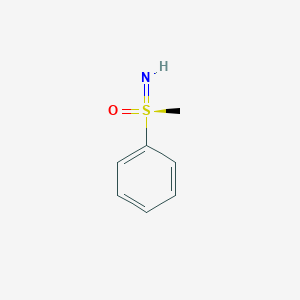
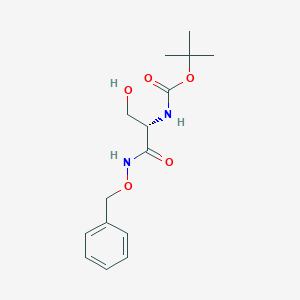

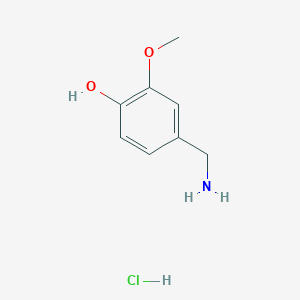
![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)
